![molecular formula C15H10ClNO3 B503483 2-[(2-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 38936-63-9](/img/structure/B503483.png)
2-[(2-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(2-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione” is likely to be a synthetic organic compound . It contains an isoindole dione group, which is a polycyclic aromatic compound containing a 1H-isoindole moiety .
Molecular Structure Analysis
The compound likely contains an isoindole dione group, a chlorobenzyl group, and an oxygen atom linking these two groups . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not available from the search results .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activities
Synthesis and Screening for Antimicrobial Activities : Novel azaimidoxy compounds, including derivatives similar to 2-[(2-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione, have been synthesized and screened for antimicrobial activities, suggesting their potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
Structural and Vibrational Studies : Research has been conducted on the structural and vibrational properties of 2-chloro-1H-isoindole-1,3(2H)-dione, providing insights into its physical and chemical characteristics, which are essential for its application in drug design and development (Arjunan, Saravanan, Ravindran, & Mohan, 2009).
Anticancer Activity and Structural-Activity Relationships : Isoindole-1,3(2H)-dione derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines. The impact of different substituents on their anticancer activity has been studied, highlighting the significance of structural modifications in enhancing therapeutic efficacy (Tan, Kizilkaya, Kelestemur, Akdemir, & Kara, 2020).
Chemical Synthesis and Characterization
Development of New Derivatives : Research has focused on synthesizing new derivatives of hexahydro-1H-isoindole-1,3(2H)-dione, showcasing methods for creating compounds with varied functional groups that could have further applications in medicinal chemistry and drug discovery (Tan, Koc, Kishali, Şahin, & Kara, 2016).
Vibrational Properties and Quantum Chemical Calculations : The divalent sulfur substituted phthalimide, closely related to the chemical structure , has been analyzed for its structural, conformational, and vibrational properties, providing a foundation for the development of novel compounds with specific desired activities (Torrico-Vallejos, Erben, Piro, Castellano, & Védova, 2010).
Wirkmechanismus
Target of Action
Similar compounds have shown promising broad-spectrum antibacterial activity against various pathogens .
Mode of Action
It’s worth noting that the position of the chlorine atom in the hybrid critically determines the antibacterial activity .
Result of Action
The compound has shown promising broad-spectrum antibacterial activity against pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Proteus vulgaris . It has also shown no cytotoxicity and hemolysis at 10 times the MIC concentration .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-13-8-4-1-5-10(13)9-20-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRZROTWZXVXPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210289 |
Source


|
| Record name | 2-[(2-Chlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38936-63-9 |
Source


|
| Record name | 2-[(2-Chlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38936-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Chlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

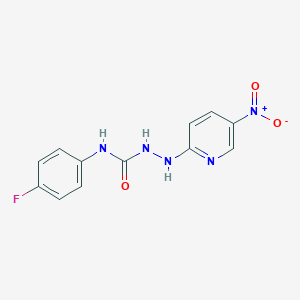
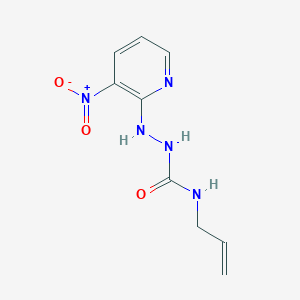
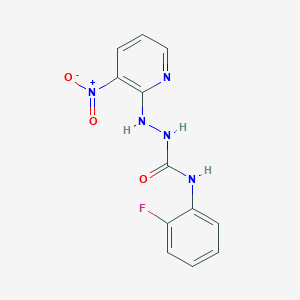
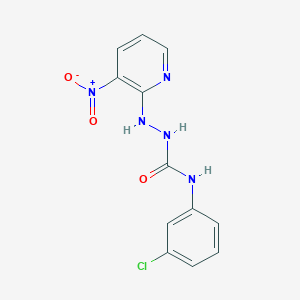
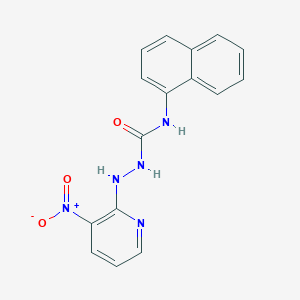

![1-(5-Nitropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B503409.png)

![6-{[(Butylamino)carbonyl]amino}nicotinamide](/img/structure/B503411.png)
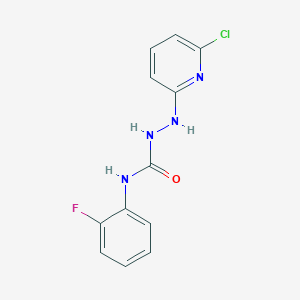
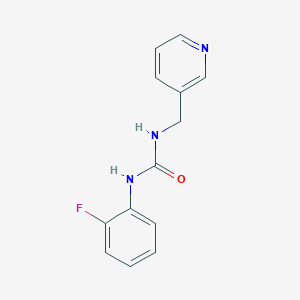
![N-allyl-N'-[2-(2-pyridinyl)ethyl]urea](/img/structure/B503417.png)
![N-(2-methylphenyl)-N'-[2-(2-pyridinyl)ethyl]urea](/img/structure/B503419.png)
![3-Cyano-1-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl]pyridinium](/img/structure/B503422.png)